4-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid
Description
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-9(8-13)5-4-6-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKBTIBSNQGTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697321-54-2 | |
| Record name | 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar principles to laboratory synthesis, with an emphasis on scalability and cost-effectiveness. The use of continuous flow systems in industrial settings can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, which can be removed under acidic conditions to reveal the active azetidinyl moiety . This moiety can then interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following table summarizes critical structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 4-{1-[(Tert-Butoxy)Carbonyl]Azetidin-3-yl}Butanoic Acid | 1780325-82-7 | C₁₂H₂₁NO₄ | 243.30 | Azetidine-Boc + aliphatic butanoic acid |
| 4-{[1-(Tert-Butoxycarbonyl)Azetidin-3-yl]Oxy}Benzoic Acid | 1259323-78-8 | C₁₅H₁₉NO₅ | 293.31 | Azetidine-Boc + ether-linked benzoic acid |
| 2-{1-[(Tert-Butoxy)Carbonyl]Azetidin-3-yl}Pyrimidine-4-Carboxylic Acid | Not provided | C₁₃H₁₈N₄O₄ | ~294.31* | Azetidine-Boc + pyrimidine-carboxylic acid |
| 4-((Tert-Butoxycarbonyl)Amino)Butanoic Acid | Multiple variants | C₉H₁₇NO₄ | ~203.24* | Boc-protected amino group + butanoic acid |
*Calculated based on molecular formula.
Comparative Analysis
Core Heterocycle vs. Linear Chains
- Azetidine vs.
- Azetidine vs.
Linkage and Functional Group Variations
- Ether vs. Direct Linkage : The benzoic acid derivative (CAS 1259323-78-8) connects the azetidine-Boc to an aromatic acid via an ether bond, contrasting with the direct linkage in the main compound. This ether group may reduce metabolic lability compared to ester linkages while altering solubility .
- Amino Protection vs. Azetidine Protection: 4-((Tert-Butoxycarbonyl)Amino)Butanoic Acid () protects a primary amine on the butanoic acid, whereas the main compound protects the azetidine’s secondary amine. This distinction affects applications: the former is a standard peptide-building block, while the latter enables constrained peptide backbone modifications .
Physicochemical Properties
- Lipophilicity: The benzoic acid analog’s aromatic ring increases logP compared to the aliphatic butanoic acid chain in the main compound, influencing membrane permeability .
- Molecular Weight and Solubility : The pyrimidine derivative’s higher molecular weight (~294 g/mol) may reduce aqueous solubility relative to the main compound (243 g/mol), impacting bioavailability .
Biological Activity
4-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid, with the CAS number 1697321-54-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) group attached to an azetidine ring, which is linked to a butanoic acid moiety. The structural formula is crucial for understanding its interaction with biological systems.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with azetidine structures have shown efficacy against various bacterial strains. The presence of the Boc group may enhance lipophilicity, improving membrane penetration and antimicrobial potency.
- Anti-inflammatory Effects : Some derivatives of azetidine have been documented to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Certain azetidine derivatives inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).
- Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways related to inflammation and immune response.
Study on Antimicrobial Efficacy
A study conducted on azetidine derivatives demonstrated that compounds with similar structures showed significant antimicrobial activity against Gram-positive bacteria. The study utilized a series of in vitro assays to evaluate the Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Azetidine Derivative A | 32 | Staphylococcus aureus |
| Azetidine Derivative B | 16 | Streptococcus pneumoniae |
| This compound | TBD | TBD |
Research on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of azetidine-based compounds. The findings indicated that these compounds could reduce levels of TNF-alpha and IL-6 in cultured macrophages.
Safety and Toxicology
The safety profile of this compound is essential for its potential therapeutic use. Preliminary toxicological assessments suggest that while the compound causes mild skin irritation at higher concentrations, it does not exhibit significant cytotoxicity in standard cell viability assays.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid, and what are the critical steps for ensuring high yields?
- Methodology : The compound is synthesized via multi-step routes, often involving Boc (tert-butoxycarbonyl) protection of the azetidine amine. Key steps include:
- Azetidine functionalization : Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to stabilize the amine group .
- Carboxylic acid formation : Hydrolysis of ester intermediates or oxidation of alcohol precursors, requiring precise pH and temperature control to avoid side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, with HPLC or NMR (¹H/¹³C) used to confirm purity (>95%) .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the Boc-protected azetidine ring and butanoic acid moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₂₃NO₄, MW 281.33 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity, using acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies optimize the removal of the Boc protecting group without degrading the azetidine ring or carboxylic acid functionality?
- Methodology :
- Acidic Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hours. Monitor via TLC to prevent over-exposure, which risks ring opening or decarboxylation .
- Neutralization : Quench with aqueous NaHCO₃ to stabilize the free amine, followed by extraction to isolate the deprotected product .
- Validation : Post-deprotection characterization via FTIR (loss of Boc carbonyl peak at ~1680 cm⁻¹) and NMR to confirm azetidine ring integrity .
Q. How can this compound be applied in peptide-mimetic drug discovery, and what are the challenges in coupling it to amino acid residues?
- Applications :
- Peptide Backbone Modification : The azetidine ring introduces conformational rigidity, potentially enhancing target binding affinity in protease inhibitors or GPCR ligands .
- Challenges :
- Coupling Efficiency : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation. Steric hindrance from the azetidine ring may reduce yields, requiring excess reagents or microwave-assisted synthesis .
- Racemization Risk : Low-temperature (0–4°C) reactions to minimize epimerization during coupling .
Q. How do discrepancies in reported bioactivity data for derivatives of this compound arise, and how can they be resolved?
- Analysis :
- Source of Contradictions : Variability in assay conditions (e.g., buffer pH, cell line viability) or impurities in synthesized batches .
- Resolution Strategies :
- Standardized Protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed incubation times, controlled DMSO concentrations) .
- Batch Reproducibility : Use orthogonal purification methods (e.g., preparative HPLC followed by lyophilization) to ensure consistent compound quality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
